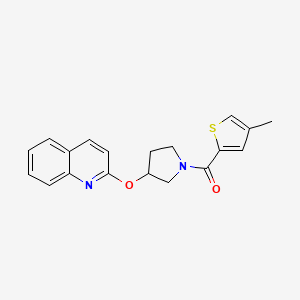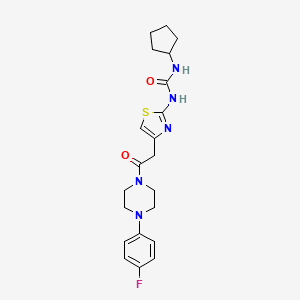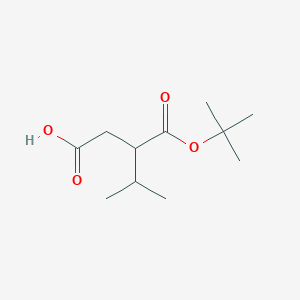![molecular formula C10H6F3N3O2 B3009151 1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 944905-81-1](/img/structure/B3009151.png)
1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid, also known as TPTC, is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in recent years due to its potential applications in various fields of scientific research. TPTC is widely used as a building block in the synthesis of new compounds and has shown promising results in various biological and chemical studies.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Methods : 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, a class of triazole derivatives, is synthesized from phenyl acetylene using a process involving reactions with sodium azide, methyl iodide, ethyl formate, and butyllithium, followed by direct oxidation. This method highlights the ease of obtaining starting materials and good overall yield (Liu, Pei, Xue, Li, & Wu, 2015).
Structural Analysis : The structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid was determined using X-ray diffraction and quantum-chemical calculations. Further modifications of this compound through alkylation and nitration processes have been studied, showcasing its versatility in chemical transformations (Shtabova, Shaposhnikov, Mel’nikova, Tselinskii, Nather, Traulsen, & Friedrichsen, 2005).
Biological Applications
Antimicrobial Activity : Various substituted 1,2,3-triazoles, including the 1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid, have been synthesized and demonstrated significant antimicrobial properties. These compounds have been evaluated against various bacterial strains, showing moderate to good activities (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005).
Antibacterial and Antitumor Activities : Triorganotin 2-phenyl-1,2,3-triazole-4-carboxylates have been synthesized, showing good antibacterial and antitumor activities against several human tumor cell lines. These compounds have been characterized and their potential as bioactive agents has been highlighted (Tian, Sun, Li, Zheng, Cheng, Liu, & Qian, 2005).
Chemical Properties and Applications
Gas Phase Properties : The gas phase properties of 1,2,3-triazoles, including this compound, have been studied. This research provides insight into their proton affinity, acidity values, ion-molecule reactions, and H/D exchange studies, which are crucial for understanding their behavior in various applications (Wang, Chen, Wang, Shi, & Lee, 2013).
Luminescence Sensing : Lanthanide metal–organic frameworks based on 1,2,3-triazole derivatives, including the studied compound, have been synthesized and shown to be effective in luminescence sensing of metal ions and nitroaromatic compounds. This research highlights the potential application of these frameworks in sensing technologies (Wang, Sun, Hao, Yan, & Liang, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)6-1-3-7(4-2-6)16-5-8(9(17)18)14-15-16/h1-5H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDUQLXWDRPBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=C(N=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B3009069.png)
![Methyl (E)-4-[2-[3-(cyclopropylcarbamoyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3009073.png)

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B3009075.png)
![5-({[(2,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B3009077.png)






![N-(3-methoxypropyl)-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3009089.png)

